(3-Ethylphenyl)methanamine

Description

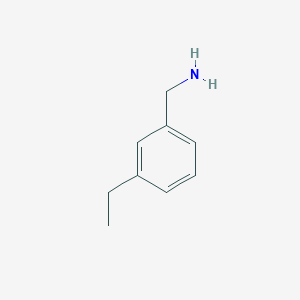

(3-Ethylphenyl)methanamine (CID 11446358) is a primary amine with the molecular formula C₉H₁₃N and a structure characterized by an ethyl group at the 3-position of the phenyl ring and a methanamine (-CH₂NH₂) substituent . Key properties include:

- SMILES: CCC1=CC(=CC=C1)CN

- Molecular Weight: 135.21 g/mol

- Structural Features: The ethyl group contributes moderate lipophilicity, while the methanamine group enables hydrogen bonding and basicity.

This compound has been studied in contexts such as cytotoxic activity in quinazoline derivatives, where its 3-ethylphenyl moiety enhances potency compared to other substituent positions .

Properties

IUPAC Name |

(3-ethylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBFJOSPYYGOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-79-5 | |

| Record name | (3-ethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-ethylbenzonitrile, using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amine group .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to reduce the nitro compound to the amine. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-ethylbenzonitrile or 3-ethylbenzaldehyde.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

(3-Ethylphenyl)methanamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Synthesis of Antiviral Agents

Recent studies have highlighted the role of this compound in synthesizing antiviral compounds targeting flaviviruses such as Zika and dengue. The compound's amine functionality allows for the formation of key intermediates in drug development processes .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to its structure have led to the development of compounds that show efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Neuropharmacological Research

The compound has been investigated for its potential neuropharmacological effects. Studies suggest that this compound can influence neurotransmitter systems, which may lead to the development of new treatments for neurological disorders .

Agrochemical Applications

In agriculture, this compound is being explored for its potential as a pesticide or herbicide precursor. Its ability to modify biological pathways in plants can lead to enhanced resistance against pests and diseases.

Pesticide Development

The compound's reactivity allows it to be utilized in synthesizing novel pesticides that target specific pathways in pests while minimizing harm to beneficial organisms .

Material Science Applications

This compound also finds applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

It can act as a hardener or curing agent in epoxy resins, contributing to the production of durable materials used in construction and manufacturing .

Data Table: Applications Overview

| Application Area | Specific Use Case | Description |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Key intermediate in synthesizing drugs targeting flavivirus infections. |

| Antimicrobial compounds | Derivatives show efficacy against bacterial strains. | |

| Neuropharmacological research | Potential influence on neurotransmitter systems for neurological treatments. | |

| Agrochemicals | Pesticide precursor | Used in developing targeted pesticides with reduced ecological impact. |

| Material Science | Polymer synthesis | Acts as a curing agent in epoxy resins for durable material production. |

Case Study 1: Antiviral Compound Development

A study focused on synthesizing derivatives of this compound for antiviral activity against Zika virus demonstrated promising results. The synthesized compounds were tested for their ability to inhibit viral replication, leading to several candidates advancing into preclinical trials .

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of this compound were screened against common bacterial pathogens. Results indicated that specific modifications enhanced their antimicrobial properties significantly compared to standard antibiotics.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where it undergoes further chemical modifications to exert its effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Substituent Effects : Ethyl groups enhance lipophilicity and steric bulk, while methoxy groups increase polarity. The (2-ethoxyethoxy)methyl group improves aqueous solubility .

- Aromatic Systems : Carbazole derivatives (e.g., ) exhibit higher dopamine D3 receptor (D3R) selectivity due to extended π-systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Basicity (pKa) |

|---|---|---|---|---|

| This compound | 135.21 | ~1.8 | Low (hydrophobic) | ~9.5 (amine) |

| 1-(3-Methoxyphenyl)methanamine | 137.18 | ~1.2 | Moderate | ~9.3 |

| {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine | 209.29 | ~0.5 | High (polar) | ~8.9 |

| (9-Ethyl-9H-carbazol-3-yl)methanamine | 252.34 | ~3.1 | Very low | ~9.7 |

Notes:

Mechanistic Insights :

- Cytotoxicity : The 3-ethylphenyl group in quinazoline derivatives improves interaction with cellular targets, likely due to optimal steric and electronic effects .

- Receptor Selectivity : Carbazole-based methanamines exhibit D3R selectivity, attributed to extended aromatic systems accommodating receptor pockets .

Biological Activity

(3-Ethylphenyl)methanamine, also known as 3-ethylbenzylamine, is an organic compound with the molecular formula CHN. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

This compound features an amine group that can form hydrogen bonds with various biological molecules, influencing their activity. The compound is a precursor in the synthesis of several pharmaceuticals and exhibits significant reactivity due to its functional groups.

Key Reactions

- Oxidation : The amine can be oxidized to form nitroso or nitro derivatives.

- Reduction : It can be reduced to yield secondary or tertiary amines.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

These reactions are critical in medicinal chemistry, where this compound serves as a building block for more complex molecules used in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For example, compounds derived from this amine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Properties

Research has demonstrated that certain derivatives of this compound possess anticancer activity. In vitro studies showed that these compounds could inhibit the proliferation of cancer cell lines, including A2780 ovarian cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Ethylbenzylamine Derivative A | A2780 | 0.5 | Induces apoptosis |

| 3-Ethylbenzylamine Derivative B | A2780cis | 1.0 | Inhibits metabolic activity |

3. Neuroprotective Effects

This compound and its derivatives have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may inhibit oxidative stress pathways and protect neuronal cells from apoptosis .

Case Studies

Several case studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control substances .

- Anticancer Activity Assessment : In a study focused on cancer therapy, derivatives were tested against multiple cancer cell lines, showing selective toxicity towards tumor cells while sparing non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Ethylphenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : A common approach involves reductive amination of 3-ethylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours). Alternatively, catalytic hydrogenation of the corresponding nitrile precursor (e.g., 3-ethylbenzonitrile) with Raney nickel or palladium on carbon (H₂, 30–50 psi, room temperature) can yield the amine .

- Critical Factors : pH control (6–7) during reductive amination minimizes side products. Catalyst loading (5–10 wt%) and solvent polarity (methanol vs. THF) significantly affect reaction efficiency .

Q. How should this compound be characterized to confirm structural purity?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) should show a singlet at δ ~1.2 ppm (CH₂CH₃), aromatic protons (δ 6.8–7.4 ppm), and a broad peak for NH₂ (δ ~1.5–2.0 ppm, exchangeable).

- HPLC : Use a C18 column with UV detection (254 nm); mobile phase: 70:30 acetonitrile/water (0.1% TFA). Retention time typically 5–7 minutes.

- Mass Spec : ESI-MS ([M+H]⁺ expected at m/z 150.2) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation. Avoid contact with strong acids/oxidizers (e.g., HNO₃, KMnO₄) .

- Waste Disposal : Neutralize with dilute HCl, adsorb onto vermiculite, and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Case Study : If conflicting results arise in receptor-binding assays (e.g., serotonin vs. dopamine receptors), validate assays using orthogonal methods:

- SPR (Surface Plasmon Resonance) to measure binding kinetics.

- Radioligand Displacement with [³H]-ligands to confirm IC₅₀ values.

- Control for batch-to-batch compound purity via LC-MS .

Q. What computational strategies optimize this compound for target-specific drug design?

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., GPCRs). Prioritize poses with ΔG < −7 kcal/mol.

MD Simulations : Run 100-ns trajectories (GROMACS) to assess ligand-protein stability.

ADMET Prediction : SwissADME to evaluate LogP (target: 2–3), CYP450 inhibition, and BBB permeability .

Q. How do solvent and temperature affect the stability of this compound in long-term studies?

- Accelerated Stability Testing :

- Conditions : 40°C/75% RH (ICH Q1A guidelines) in DMSO, PBS, and methanol.

- Analysis : Monitor degradation via HPLC every 7 days for 4 weeks.

- Findings : DMSO solutions degrade <5% over 28 days; aqueous buffers (pH 7.4) show ~15% degradation due to hydrolysis. Refrigeration (4°C) extends stability by 3× .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram scale?

- Key Issues :

- Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during hydrogenation.

- Purification : Switch from column chromatography (small scale) to fractional distillation (bp 120–130°C at 10 mmHg) or recrystallization (hexane/ethyl acetate).

- Yield Optimization : Catalyst recycling (e.g., Pd/C filtration and reuse) reduces costs by ~30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.